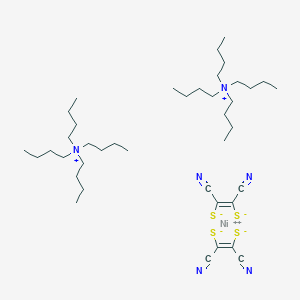
3-(Piperidin-4-YL)oxazolidin-2-one
概要
説明
“3-(Piperidin-4-YL)oxazolidin-2-one” is a chemical compound with the molecular weight of 170.21 . Its IUPAC name is 3-(4-piperidinyl)-1,3-oxazolidin-2-one .
Synthesis Analysis
High throughput screening and subsequent hit validation identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of IDH1 R132H. Synthesis of the four separate stereoisomers identified the (S, S)-diastereomer (IDH125, 1f) as the most potent isomer .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-4-YL)oxazolidin-2-one” is 1S/C8H14N2O2/c11-8-10 (5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 . A QSAR model was used to explore the key factors that inhibit mIDH1 activity .
Chemical Reactions Analysis
The QSAR model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods .
Physical And Chemical Properties Analysis
科学的研究の応用
Isocitrate Dehydrogenase Inhibitors
The compound is used in the development of isocitrate dehydrogenase inhibitors . A series of mIDH1 inhibitors derived from 3-pyrimidine-4-oxazolidin-2-ketone derivatives were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .
Cancer Research
The compound has been used in cancer research, particularly in the study of tumors. Changes in IDH1 expression level and mutations in 132 amino acids are closely related to the occurrence and development of many tumors .
Drug Design and Development
The compound is used in the design and development of novel mIDH1 inhibitor anticancer drugs . The prediction results of molecular design, molecular docking, and ADMET can provide some ideas for the design and development of these drugs .
Molecular Docking
The compound is used in molecular docking studies. The results of molecular docking show that the newly designed drug molecules are effective .
Pharmacology and Toxicity Prediction
The compound is used in pharmacology and toxicity prediction of designed drug molecules . The model can be used to predict the bioactivity of the same type of new compounds and their derivatives .
Allosteric and Mutant Specific Inhibitors of IDH1
The compound is used in the development of allosteric and mutant-specific inhibitors of IDH1 . It has shown reasonable cellular activity and excellent selectivity vs. IDH1wt .
Preclinical In-vivo Activity
The compound is used in preclinical in-vivo activity studies . It has shown good exposure and 2-HG inhibitory activity in a mutant IDH1 xenograft mouse model .
Blood-Brain Barrier Penetration
The compound is used in studies related to blood-brain barrier penetration . It has been identified as a potential compound that can penetrate the blood-brain barrier .
作用機序
Target of Action
The primary target of 3-(Piperidin-4-YL)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . IDH1 is a rate-limiting enzyme in the tricarboxylic acid cycle and is involved in life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . It plays an important role in these processes and is also closely related to the occurrence of tumors .
Mode of Action
3-(Piperidin-4-YL)oxazolidin-2-one interacts with its target, IDH1, by inhibiting its activity . This compound is particularly effective against the mutated form of IDH1 (mIDH1), which is often found in certain types of cancer . The inhibition of mIDH1 activity is a key factor in the compound’s mode of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the activity of IDH1 . This can disrupt several life activities, including glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . The disruption of these pathways can have downstream effects that contribute to the compound’s overall action.
Result of Action
The primary result of the action of 3-(Piperidin-4-YL)oxazolidin-2-one is the inhibition of mIDH1 activity . This can lead to a disruption of several biochemical pathways, potentially leading to a decrease in the proliferation of cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSXVBOGZMGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516756 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-YL)oxazolidin-2-one | |
CAS RN |
164518-96-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)






